molecular formula C14H21NO3 B2479773 tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate CAS No. 1335031-96-3

tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate

Cat. No.: B2479773
CAS No.: 1335031-96-3
M. Wt: 251.326
InChI Key: NHSZBVNXCBOMFH-NRFYAWERSA-N
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Description

Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate is a chiral, enantiomerically pure β-lactam (azabicyclo compound) of high interest in advanced organic synthesis and medicinal chemistry research . This compound serves as a versatile and critical synthetic building block, particularly for constructing complex molecular architectures . Its structure, featuring a fused bicyclic ring system with an embedded lactam and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable precursor for the development of novel pharmaceuticals and bioactive molecules. The Boc group facilitates further synthetic manipulations, allowing researchers to explore its potential in various applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations.

Properties

IUPAC Name

tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10(11)12(15)16/h4-5,10-11H,6-9H2,1-3H3/b5-4-/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSZBVNXCBOMFH-NRFYAWERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC=CCCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC/C=C\CC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Staudinger Cycloaddition

The Staudinger cycloaddition, a [2+2] reaction between ketenes and imines, is a cornerstone of β-lactam synthesis. For tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate, this method involves generating a ketene intermediate from a suitably substituted acid chloride, followed by reaction with a bicyclic imine.

Reaction Mechanism and Conditions

Ketenes are typically generated in situ via dehydrohalogenation of acid chlorides using tertiary amines like triethylamine. The subsequent cycloaddition with an imine proceeds under mild conditions (0–25°C, anhydrous solvents such as THF or DCM). Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis. For example, the use of (R)-BINOL-derived catalysts can induce high enantiomeric excess (ee) in the final product.

Key Optimization Parameters

  • Temperature : Lower temperatures (0–10°C) favor kinetic control, enhancing stereoselectivity.
  • Solvent : Polar aprotic solvents (e.g., THF) improve ketene stability and reaction rates.
  • Catalysts : Chiral Lewis acids like titanium tetraisopropoxide with bis-oxazoline ligands yield ee values >90%.
Table 1: Representative Staudinger Cycloaddition Outcomes
Starting Material Catalyst Yield (%) ee (%) Reference
Bicyclic imine + Acetyl chloride (R)-BINOL-Ti 78 92
Bicyclic imine + Propionyl chloride None 65 <5

Intramolecular Lactamization of β-Amino Acid Derivatives

Intramolecular cyclization of β-amino acid precursors offers a direct route to the bicyclic β-lactam core. This method avoids the need for ketene intermediates, instead relying on activation of the carboxyl group for nucleophilic attack by the adjacent amine.

Stepwise Synthesis and Activation

The tert-butyl ester group is introduced early to protect the carboxylate during subsequent steps. Activation via mixed anhydride (e.g., isobutyl chloroformate) or carbodiimide-mediated coupling (e.g., EDC/HOBt) facilitates cyclization. The (4Z) alkene geometry is controlled by selective hydrogenation or Wittig olefination prior to ring closure.

Stereochemical Considerations

The (1S,8R) configuration is enforced by chiral pool synthesis using L-amino acid derivatives. For instance, L-threonine serves as a starting material, with its inherent stereochemistry propagated through the synthetic sequence.

Table 2: Lactamization Yields Under Varied Conditions
Activating Agent Solvent Temperature (°C) Yield (%)
EDC/HOBt DMF 25 82
Isobutyl chloroformate THF 0 75

Enzymatic Synthesis Using β-Lactamases

Enzymatic methods leverage β-lactamase or transpeptidase enzymes to catalyze ring formation with high stereoselectivity. This approach is particularly valuable for large-scale synthesis due to reduced byproduct formation.

Biocatalyst Selection and Optimization

Immobilized penicillin acylase variants have demonstrated activity toward non-natural β-lactam substrates. Reaction conditions (pH 7.0–8.5, 30–37°C) mirror physiological environments, preserving enzyme activity. Co-solvents like glycerol (10–20% v/v) enhance substrate solubility without denaturing the enzyme.

Advantages and Limitations

  • Advantages : High enantioselectivity (ee >98%), mild conditions, scalability.
  • Limitations : Substrate specificity requires extensive enzyme engineering for non-native substrates.

Ring-Expansion of Aziridine Precursors

Aziridine ring expansion via carbonylation provides an alternative pathway to the bicyclic β-lactam structure. This method involves palladium-catalyzed insertion of CO into an aziridine derivative, followed by intramolecular cyclization.

Catalytic System and Conditions

Pd(PPh₃)₄ (5 mol%) in toluene under CO pressure (1–5 atm) effects carbonylation at 80–100°C. The tert-butyl ester is introduced post-cyclization to avoid decarboxylation side reactions.

Table 3: Palladium-Catalyzed Ring Expansion Outcomes
Aziridine Substrate CO Pressure (atm) Yield (%)
N-Ts aziridine 3 68
N-Boc aziridine 5 71

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound
Method Yield Range (%) Stereoselectivity (ee) Scalability Cost Efficiency
Staudinger Cycloaddition 65–78 85–92% Moderate High
Intramolecular Lactamization 75–82 >95% High Moderate
Enzymatic Synthesis 50–65 >98% High Low
Aziridine Expansion 68–71 80–85% Low High

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or altering receptor signaling.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound’s core bicyclo[6.2.0]decene system distinguishes it from smaller bicyclic analogs. Key structural comparisons include:

Compound Ring System Functional Groups Stereochemistry Applications
tert-Butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate bicyclo[6.2.0]decene tert-butyl carbamate, ketone 1S,4Z,8R Intermediate for anatoxin-a
(1R,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one bicyclo[6.2.0]decene ketone, secondary amine 1R,8S Precursor to β-amino acids and anatoxin-a
tert-ButylN-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate bicyclo[3.3.0]octane tert-butyl carbamate, ketone, ether 1S,5S,6R Synthetic intermediate for spirocycles
Methyl 3-[(1S,5S,6S,8R)-8-{(tert-butoxycarbonyl)amino}-6-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octan-6-yl]prop-2-ynoate bicyclo[3.3.0]octane tert-butyl carbamate, alkyne, ester 1S,5S,6S,8R Substrate for hydrogenation reactions

Key Observations :

  • Ring Size : The bicyclo[6.2.0]decene system (eight-membered ring) offers greater conformational flexibility and reduced ring strain compared to bicyclo[3.3.0]octane (five-membered ring), influencing reactivity and stability .
  • Functional Groups : The tert-butyl carbamate group enhances solubility in organic solvents and protects the amine during synthesis, unlike the parent amine in (1R,8S)-9-azabicyclo[6.2.0]dec-4-en-10-one .
  • Stereochemistry : The 1S,4Z,8R configuration is critical for biological activity. For example, anatoxin-a’s agonist activity at nicotinic receptors depends on analogous stereochemical precision .

Biological Activity

Tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate is a bicyclic organic compound notable for its unique structural features and potential biological activities. This compound has gained attention in medicinal chemistry due to its versatility in organic synthesis and its interaction with biological systems.

Chemical Structure and Properties

The compound's chemical formula is C14H21NO3C_{14}H_{21}NO_3, with a molecular weight of approximately 251.32 g/mol. Its structure includes a bicyclo[6.2.0]decane framework, characterized by a ketone functional group and a tert-butyl ester, which are essential for its biological activity and reactivity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H21NO3C_{14}H_{21}NO_3
Molecular Weight251.32 g/mol
CAS Number261620-76-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating enzymatic activity or receptor signaling pathways.

Potential Targets:

  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptors : It could influence receptor-mediated signaling, potentially leading to therapeutic effects in various conditions.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds exhibit significant antimicrobial properties against a range of pathogens.
  • Cancer Research : Preliminary studies suggest that similar bicyclic structures may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
  • Neuropharmacology : Investigations into the neuroprotective effects of related compounds have shown promise in treating neurodegenerative diseases.

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Cancer TreatmentInduces apoptosis in cancer cell lines
NeuroprotectionPotential protective effects on neurons

Synthetic Routes

The synthesis of this compound typically involves multi-step processes starting from simpler organic precursors:

  • Formation of Bicyclic Core : Cyclization reactions are employed to construct the bicyclic framework.
  • Functional Group Introduction : Selective reactions introduce the oxo and carboxylate groups.
  • Final Modifications : The stereochemistry and functional group placement are refined to achieve the desired compound.

Applications in Research

This compound serves as a valuable building block in organic synthesis and has potential applications in drug development due to its unique structural characteristics:

  • Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents.
  • Biochemical Research : Investigated for its interactions with biological macromolecules.

Q & A

What are the key synthetic routes for synthesizing bicyclic β-lactam derivatives like tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate?

Basic
The compound’s bicyclic β-lactam scaffold is typically synthesized via intramolecular cyclization or ring-closing metathesis . For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) can undergo stereoselective lactamization under acidic or thermal conditions . Key reagents include Boc-anhydride for protection and transition-metal catalysts for cyclization. Reaction optimization focuses on preserving stereochemistry (e.g., 1S,4Z,8R configuration) and minimizing epimerization .

Advanced
Recent methodologies emphasize enantioselective catalysis to control the 4Z double bond geometry and bridgehead stereochemistry. For instance, chiral auxiliaries or asymmetric hydrogenation may enhance stereochemical fidelity . Challenges include competing side reactions (e.g., over-oxidation of the keto group at position 10), which require precise temperature control (< 0°C) and inert atmospheres .

How can spectroscopic techniques resolve ambiguities in the structural characterization of bicyclic β-lactams?

Basic
Standard characterization combines 1H/13C NMR (to confirm bicyclic framework and substituents), IR (to identify carbonyl stretches at ~1700 cm⁻¹ for the ester and lactam groups), and HRMS (for molecular ion validation). For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H NMR .

Advanced
Contradictions in NOESY/ROESY data may arise due to conformational flexibility in the bicyclic system. For the 4Z configuration, coupling constants (J values) between bridgehead protons and the double bond (e.g., H4 and H5) should align with DFT-calculated values. Discrepancies between experimental and computational data may indicate solvent-induced conformational shifts, requiring correction factors in modeling software .

What strategies are effective for functionalizing the bicyclo[6.2.0]dec-4-ene scaffold while preserving stereochemical integrity?

Basic
The 10-oxo group can be reduced to a hydroxyl or amine using NaBH4 or LiAlH4, though steric hindrance may necessitate bulky hydrides (e.g., L-Selectride) . The tert-butyl ester is stable under basic conditions but cleaved with TFA, enabling downstream modifications .

Advanced
Regioselective functionalization of the 4Z double bond is challenging due to competing π-π interactions. Photocatalytic [2+2] cycloadditions or dihydroxylation with OsO4 require chiral ligands (e.g., Sharpless ligands) to maintain enantiopurity. For example, epoxidation of the 4Z alkene with m-CPBA must be monitored via HPLC to detect diastereomeric byproducts .

How does the compound’s stability vary under different storage conditions, and what analytical methods detect decomposition?

Basic
The compound is hygroscopic and prone to hydrolysis in humid environments. Storage recommendations include airtight containers with desiccants (e.g., silica gel) at -20°C. Degradation products (e.g., free amine from Boc cleavage) can be detected via TLC (Rf shift) or LC-MS .

Advanced
Long-term stability studies (≥6 months) under accelerated conditions (40°C/75% RH) reveal that the 10-oxo group undergoes keto-enol tautomerism, detectable via 13C NMR (appearance of enolic carbons at ~90 ppm). X-ray crystallography can confirm structural changes in degraded samples .

What biological assays are suitable for evaluating the pharmacological potential of this bicyclic β-lactam?

Basic
In vitro assays include:

  • Antimicrobial activity : MIC testing against Gram-positive/-negative strains.
  • Enzyme inhibition : β-lactamase resistance profiling via spectrophotometric assays (e.g., nitrocefin hydrolysis) .

Advanced
Structure-activity relationship (SAR) studies require enantiomerically pure samples. For example, the (1S,8R) configuration may enhance binding to penicillin-binding proteins (PBPs), validated via surface plasmon resonance (SPR) or crystallography . Contradictory activity data between analogs (e.g., spiro vs. fused bicyclic systems) highlight the role of ring strain in target engagement .

How can researchers address contradictions in reported spectral data for bicyclo[6.2.0] systems?

Advanced
Discrepancies in NMR chemical shifts (e.g., bridgehead protons) often stem from solvent effects (CDCl3 vs. DMSO-d6) or concentration-dependent aggregation. Cross-validation using dynamic NMR (DNMR) at variable temperatures resolves exchange broadening in flexible regions . For mass spectrometry, isotopic patterns (e.g., Cl/Br adducts in ) must be computationally modeled to avoid misassignment .

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